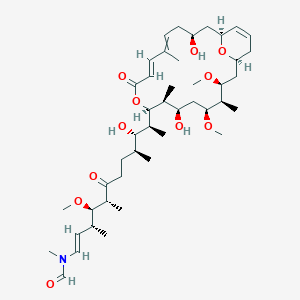
19-O-Demethylscytophycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-O-Demethylscytophycin C is a natural compound that is extracted from marine cyanobacteria. It has been found to have various biological activities, including antitumor, antiviral, and anti-inflammatory properties. Due to its potential therapeutic value, researchers have been exploring different methods of synthesizing this compound and studying its mechanism of action.
Mechanism Of Action
The exact mechanism of action of 19-O-Demethylscytophycin C is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and replication.
Biochemical And Physiological Effects
Studies have shown that 19-O-Demethylscytophycin C can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 19-O-Demethylscytophycin C in lab experiments is its potential therapeutic value. This makes it an attractive candidate for the development of new drugs and therapies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of its synthesis. This can make it difficult and expensive to produce in large quantities.
List of
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 19-O-Demethylscytophycin C.
2. More research is needed to explore the potential therapeutic value of this compound in the treatment of various diseases, such as cancer and inflammatory diseases.
3. Future studies should focus on developing more efficient methods of synthesizing 19-O-Demethylscytophycin C.
4. Researchers should also explore the potential use of this compound in combination with other drugs and therapies.
5. More studies are needed to evaluate the safety and toxicity of this compound in humans.
6. Future research should also focus on identifying other natural compounds that have similar biological activities to 19-O-Demethylscytophycin C.
Synthesis Methods
The synthesis of 19-O-Demethylscytophycin C is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the use of chemical synthesis. This involves the use of various chemical reagents and catalysts to create the desired compound.
Another method of synthesizing 19-O-Demethylscytophycin C is through the use of biotechnology. This involves the use of genetically modified microorganisms to produce the compound. This method is often preferred due to its eco-friendliness and cost-effectiveness.
Scientific Research Applications
The potential therapeutic value of 19-O-Demethylscytophycin C has been the subject of numerous scientific studies. Researchers have found that this compound has antitumor properties and can inhibit the growth of various cancer cells. It has also been found to have antiviral properties and can inhibit the replication of certain viruses.
In addition, 19-O-Demethylscytophycin C has been found to have anti-inflammatory properties. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
properties
CAS RN |
132368-19-5 |
|---|---|
Product Name |
19-O-Demethylscytophycin C |
Molecular Formula |
C44H73NO11 |
Molecular Weight |
792 g/mol |
IUPAC Name |
N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9S,12E,17S,19S)-7,17-dihydroxy-3,5-dimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C44H73NO11/c1-27-15-18-34(47)23-35-13-12-14-36(55-35)24-39(52-9)32(6)40(53-10)25-38(49)31(5)44(56-41(50)20-16-27)33(7)42(51)28(2)17-19-37(48)30(4)43(54-11)29(3)21-22-45(8)26-46/h12-13,15-16,20-22,26,28-36,38-40,42-44,47,49,51H,14,17-19,23-25H2,1-11H3/b20-16+,22-21+,27-15?/t28-,29+,30-,31-,32+,33-,34-,35+,36-,38+,39-,40-,42-,43+,44-/m0/s1 |
InChI Key |
MVOGRRKBWLHPTF-RPTNPSKSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@@H](O2)C[C@H](CC=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)C)O)OC)C)OC)O |
SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O |
Canonical SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O |
synonyms |
19-O-demethylscytophycin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



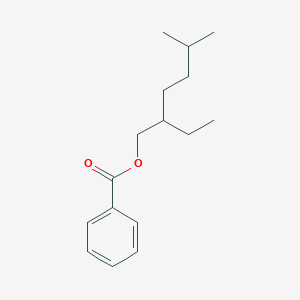
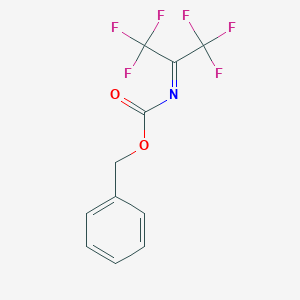
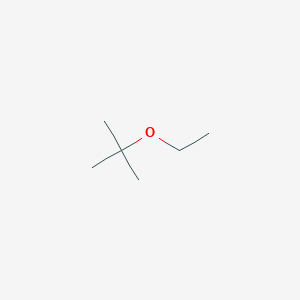
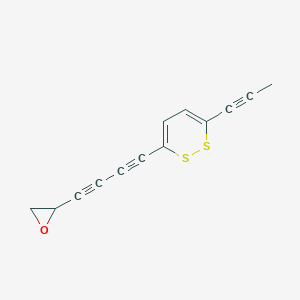
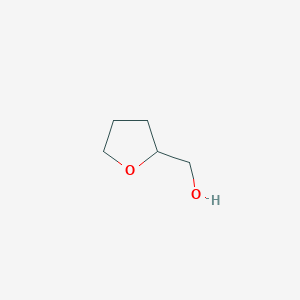
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
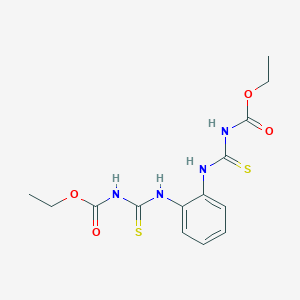
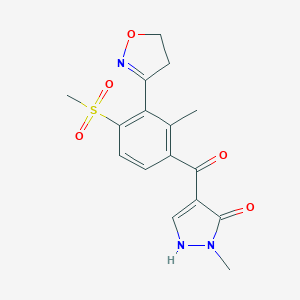
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
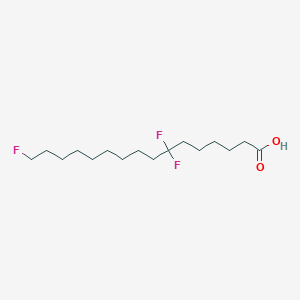
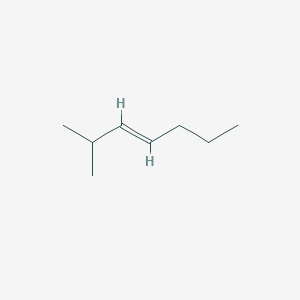
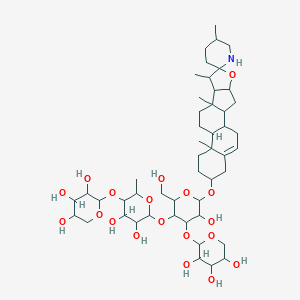
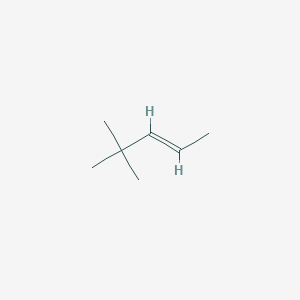
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)